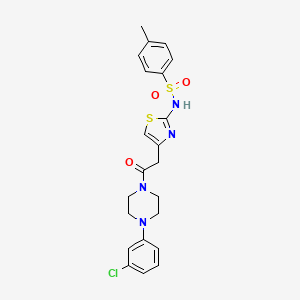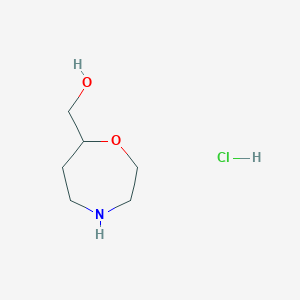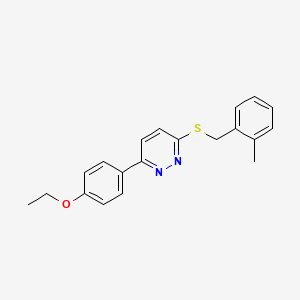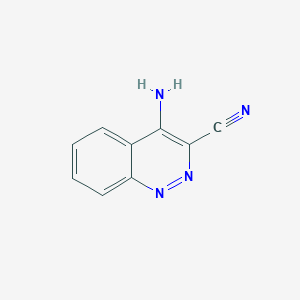
N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a thiazole ring and a piperazine ring, both of which are common in many biologically active compounds . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Scientific Research Applications
Treatment of Diabetes with Sulfonylurea Derivatives
Sulfonylureas, including compounds structurally related to "N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-methylbenzenesulfonamide," have been studied for their hypoglycemic effects. Research on metahexamide, a sulfonylurea derivative, demonstrated its significant hypoglycemic effect in diabetic patients, providing insights into the drug's absorption, excretion, and metabolic pathways (Pollen et al., 1960).
Orexin Receptor Antagonists for Insomnia Treatment
Compounds with piperazine as a functional group have been explored for their potential in treating sleep disorders. One such study on SB-649868, an orexin 1 and 2 receptor antagonist, highlights its disposition and metabolism in humans. This research provides valuable data on its pharmacokinetics, including elimination pathways and metabolite profiling, which is crucial for understanding its therapeutic potential and safety profile (Renzulli et al., 2011).
Novel Psychoactive Substances and Their Impact
The study of novel psychoactive substances (NPS), including synthetic opioids and benzodiazepines, is critical for public health. Research on MT-45, a new psychoactive substance, and its association with severe intoxication cases, underscores the importance of monitoring these compounds and understanding their pharmacological and toxicological properties (Helander et al., 2014).
Metabolism and Pharmacokinetics of Designer Drugs
Understanding the metabolism and pharmacokinetics of designer drugs is essential for their potential therapeutic application and safety. A study on flubromazolam, a designer benzodiazepine, illustrates the clinical implications of its use, highlighting the need for awareness and regulation of such compounds due to their life-threatening potential (Łukasik-Głębocka et al., 2016).
Novel Sedatives and Anesthetics
Research on new sedatives and anesthetics, such as MR04A3, provides insights into their hypnotic effects, safety profiles, and potential applications in clinical settings. This study demonstrates the hypnotic effects of MR04A3 in humans, with a focus on its hemodynamic stability and minimal adverse effects, suggesting its potential for medical use (Sneyd et al., 2012).
Mechanism of Action
properties
IUPAC Name |
N-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3S2/c1-16-5-7-20(8-6-16)32(29,30)25-22-24-18(15-31-22)14-21(28)27-11-9-26(10-12-27)19-4-2-3-17(23)13-19/h2-8,13,15H,9-12,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBXNYYNRXKWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-hydroxyphenyl)-4-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2732150.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-chlorophenyl)methanone](/img/structure/B2732156.png)

![2-acetyl-8-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2732160.png)
![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2732161.png)
![4-Bromo-1-[[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]azetidin-3-yl]methyl]pyrazole](/img/structure/B2732162.png)





